2-(4-Bromophenyl)ethylamine hydrochloride

TAAR1 Agonist Neurological Research GPCR Pharmacology

Select 2-(4-Bromophenyl)ethylamine hydrochloride (CAS 39260-89-4) for its unique pharmacological fingerprint as a TAAR1 agonist (EC50 1.54 µM) and mixed serotonergic agent. Unlike 4-chloro or 4-fluoro analogs, the para-bromo substituent enables halogen bonding (PDB 9EWA) and a dual direct/indirect mechanism essential for dissecting neurological pathways. ≥98% purity ensures reproducible in vitro dose-response and multi-step synthesis. Compare prices and lead times below.

Molecular Formula C8H11BrClN
Molecular Weight 236.53 g/mol
CAS No. 39260-89-4
Cat. No. B1342784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromophenyl)ethylamine hydrochloride
CAS39260-89-4
Molecular FormulaC8H11BrClN
Molecular Weight236.53 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCN)Br.Cl
InChIInChI=1S/C8H10BrN.ClH/c9-8-3-1-7(2-4-8)5-6-10;/h1-4H,5-6,10H2;1H
InChIKeyZHAWIPAHUYMLDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Bromophenyl)ethylamine Hydrochloride (CAS 39260-89-4): Technical Baseline for Research Procurement


2-(4-Bromophenyl)ethylamine hydrochloride (CAS 39260-89-4) is a para-halogenated phenethylamine derivative with the molecular formula C8H11BrClN and a molecular weight of 236.53 g/mol . It is a solid with a melting point of 248.00°C - 252.00°C and a purity typically specified at 95% or higher . The compound serves as a key synthetic intermediate and a valuable pharmacological tool compound due to its selective interactions with trace amine-associated receptor 1 (TAAR1) and serotonin receptors [1][2].

Why 2-(4-Bromophenyl)ethylamine Hydrochloride Cannot Be Casually Substituted: The Critical Role of the Para-Bromo Group


Substituting 2-(4-bromophenyl)ethylamine hydrochloride with another halogenated phenethylamine analog, such as its 4-chloro or 4-fluoro counterpart, is not trivial. The para-bromo substituent confers a unique combination of pharmacological and physicochemical properties that cannot be predicted from simple halogen series extrapolations. As demonstrated by Sloviter et al., the bromo derivative exhibits a mixed mechanism of action (both direct and indirect serotonergic effects), which differs from the pure indirect mechanism of the 4-chloro analog and the direct mechanism of the 4-fluoro analog [1]. Furthermore, the bromo group significantly enhances binding affinity to TAAR1 and enables specific halogen-bonding interactions in crystal structures that are not observed with lighter halogens [2][3]. For researchers, this means that substituting the bromo group with another halogen will fundamentally alter the compound's biological fingerprint and its utility as a chemical probe or synthetic intermediate [1][4].

Quantitative Evidence Guide: 2-(4-Bromophenyl)ethylamine Hydrochloride vs. Analogs


TAAR1 Agonism: 2-(4-Bromophenyl)ethylamine Hydrochloride Displays Quantifiable EC50 of 1.54 µM

The 4-bromo substituent confers measurable agonist activity at the human trace amine-associated receptor 1 (TAAR1). 2-(4-Bromophenyl)ethylamine hydrochloride exhibited an EC50 of 1.54 µM in a cell-based assay using RD-HGA16 CHO-K1 cells co-expressing Galpha16 protein [1]. While a direct head-to-head comparison with the 4-chloro analog in the same assay is not available in the primary literature, this EC50 value establishes the compound as a functional TAAR1 agonist. In contrast, the 4-fluoro analog is reported to be a direct 5-HT agonist, but its TAAR1 activity is not well-characterized [2]. This quantitative EC50 value provides a defined potency benchmark for researchers developing TAAR1-targeted probes or exploring the role of halogen bonding in ligand-receptor interactions.

TAAR1 Agonist Neurological Research GPCR Pharmacology

Serotonergic Mechanism: The Bromo Analog's Dual Action Differentiates It from Chloro (Indirect) and Fluoro (Direct) Analogs

In a comparative in vivo study assessing the serotonin (5-HT) behavioral syndrome in rats, 2-(4-bromophenyl)ethylamine hydrochloride (as the free base) demonstrated a dual mechanism of action, exhibiting both direct 5-HT agonist properties and indirect 5-HT-releasing effects [1]. This contrasts with the 4-chloro analog, which acts solely via indirect 5-HT release, and the 4-fluoro analog, which functions as a pure direct 5-HT agonist [1]. Furthermore, pretreatment with the 5-HT depletor p-chlorophenylalanine (pCPA) only partially prevented the behavioral effects of the bromo compound, whereas it completely blocked the effects of the chloro derivatives [1]. This dual mechanism is a unique pharmacological signature of the para-bromo substitution, not shared by other halogenated phenethylamines in the same study.

Serotonin Receptor Pharmacology Mechanism of Action Behavioral Pharmacology

Dopamine Transporter (DAT) Interaction: Distinct Inhibition Profile vs. 3-Bromo and 4-Chloro Analogs

In a study utilizing purified Drosophila melanogaster dopamine transporter (dDAT) protein, 4-bromophenethylamine (4-BrPE) demonstrated a distinct inhibition profile against [3H]nisoxetine binding. At a concentration of 10 µM, 4-BrPE exhibited measurable inhibition of radioligand binding to dDATdel, whereas the 4-chloro analog (4-ClPE) showed a markedly different pattern of inhibition [1]. The study also compared 3-bromophenethylamine (3-BrPE), demonstrating that the position of the bromo substituent (para vs. meta) significantly influences DAT interaction [1]. While precise Ki values for 4-BrPE were not reported in this dataset, the comparative inhibition data at defined concentrations provide a clear differentiation in target engagement profiles among halogenated phenethylamine analogs, highlighting the unique interaction of the para-bromo substituent with the dopamine transporter.

Dopamine Transporter Neurotransmitter Uptake Comparative Pharmacology

Structural Crystallography: 4-Bromophenethylamine's Halogen Bonding in a Ligand-Gated Ion Channel

The crystal structure of 4-bromophenethylamine bound to the sTeLIC pentameric ligand-gated ion channel (PDB ID: 9EWA) provides high-resolution structural evidence for the role of the para-bromo substituent in ligand-protein interactions [1]. The electron density map clearly defines the 4-bromophenethylamine ligand within the channel's binding pocket, where the bromine atom engages in specific halogen-bonding interactions with the protein backbone [1]. While similar studies for the 4-chloro or 4-fluoro analogs in the same channel are not available, the presence of the bromine atom in this structure is significant. Bromine's larger atomic radius and polarizability enable stronger halogen bonding compared to chlorine or fluorine, which can critically stabilize the ligand-protein complex. This structural data validates the compound's utility as a chemical probe for investigating halogen-bonding contributions to ligand recognition in pentameric ligand-gated ion channels.

Structural Biology X-ray Crystallography Halogen Bonding

Validated Application Scenarios for 2-(4-Bromophenyl)ethylamine Hydrochloride Based on Evidence


GPCR Pharmacology: As a Defined TAAR1 Agonist Probe for Neurological Studies

Procurement of 2-(4-bromophenyl)ethylamine hydrochloride is justified for research programs requiring a well-characterized TAAR1 agonist. The compound's EC50 of 1.54 µM, established in a defined cellular assay, allows for precise dose-response studies in vitro [1]. Its use is particularly valuable when investigating the role of TAAR1 in neurological pathways, as the compound provides a distinct pharmacological profile compared to other halogenated phenethylamines that lack defined TAAR1 activity [1][2].

Neuroscience: As a Mixed Serotonergic Tool Compound in Behavioral Pharmacology

For in vivo studies of the serotonin system, this compound offers a unique mixed mechanism (direct agonist and indirect releaser) that is not available from its 4-chloro or 4-fluoro analogs [2]. This makes it an essential tool for dissecting the relative contributions of direct vs. indirect serotonergic mechanisms in behavioral models. Its use is supported by direct comparative in vivo data demonstrating its distinct pharmacological signature [2].

Structural Biology: As a Crystallographic Probe for Halogen Bonding in Ion Channels

Researchers investigating ligand-gated ion channels can utilize this compound as a validated probe for halogen-bonding interactions. The solved co-crystal structure (PDB 9EWA) with the sTeLIC channel provides a high-resolution template for structure-based drug design, enabling rational optimization of ligand affinity through halogen bonding [3]. This is a critical application where the bromine atom's unique properties are structurally and functionally validated.

Organic Synthesis: As a Key Intermediate for Pyrazinoisoquinoline Derivatives

The compound is a documented starting material for the synthesis of pyrazinoisoquinoline derivatives and N-2-(4-bromophenyl)ethyl chloroacetamide . Its utility as a synthetic intermediate is well-established, and its high purity (≥98%) makes it suitable for multi-step synthetic routes where the integrity of the 4-bromophenyl moiety must be maintained to achieve desired final product activity .

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